

# Zanapezil Fumarate: A Comprehensive Technical Overview

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## Compound of Interest

Compound Name: Zanapezil Fumarate

Cat. No.: B126280

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This guide provides an in-depth analysis of the chemical properties, structure, and biological activity of **Zanapezil Fumarate**, a potent acetylcholinesterase inhibitor. The information is intended for researchers, scientists, and professionals in the field of drug development.

## Chemical Properties and Structure

**Zanapezil Fumarate**, also known as TAK-147, is the fumarate salt of Zanapezil.<sup>[1]</sup> Its chemical and physical properties are summarized below.

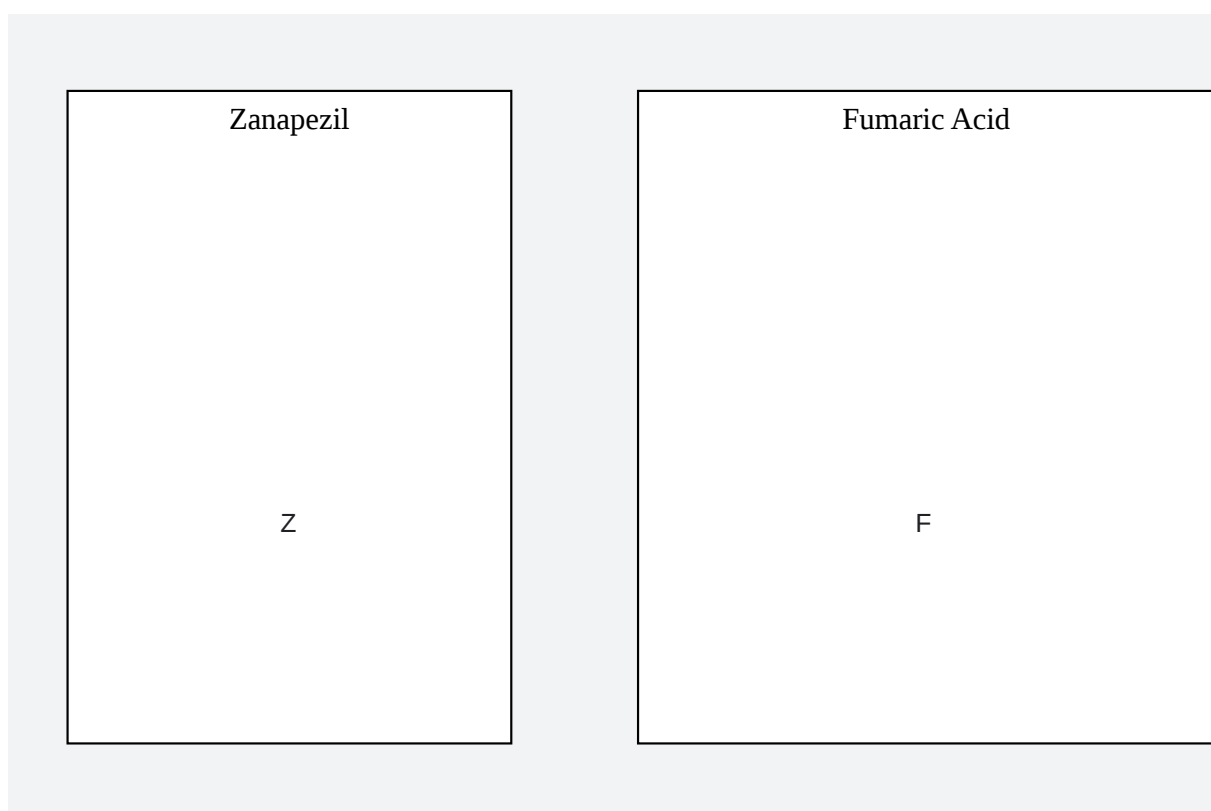
Table 1: Physicochemical Properties of **Zanapezil Fumarate**

Property	Value	Source
IUPAC Name	3-(1-benzylpiperidin-4-yl)-1-(2,3,4,5-tetrahydro-1H-1-benzazepin-8-yl)propan-1-one; (E)-but-2-enedioic acid	[1]
Synonyms	TAK 147, TAK-147	[1]
Molecular Formula	C29H36N2O5	[1]
Molecular Weight	492.6 g/mol (Computed)	[1]
CAS Number	142852-51-5	[1]

Note: Experimental values for melting point, boiling point, solubility, and pKa are not readily available in the public domain. The data for the closely related compound Donepezil Hydrochloride includes a melting point of 218-220 °C and solubility in methanol, water, and glacial acetic acid.[2]

Chemical Structure:

**Zanapezil Fumarate** consists of the active moiety, Zanapezil, and a fumarate counter-ion. The structure of Zanapezil features a benzylpiperidine group linked to a tetrahydrobenzazepine core.



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**Figure 1:** Chemical structure of Zanapezil and Fumaric Acid.

## Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **Zanapezil Fumarate** are not extensively published. However, methodologies for the closely related compound, Donepezil, provide a likely framework for the synthesis and analysis of Zanapezil.

#### Synthesis of Donepezil Analogs:

The synthesis of Donepezil and its analogs generally involves a multi-step process. A common route includes the aldol condensation of an indanone derivative with a piperidine derivative.<sup>[3]</sup>

- Step 1: Preparation of N-benzylpiperidine-4-carboxaldehyde. This intermediate can be synthesized through the alkylation of ethyl isonipecotate with benzyl bromide, followed by reduction and oxidation.<sup>[3]</sup>
- Step 2: Aldol Condensation. The N-benzylpiperidine-4-carboxaldehyde is then reacted with a suitable indanone precursor in the presence of a base to form an unsaturated intermediate.<sup>[3]</sup>
- Step 3: Reduction. The double bond in the intermediate is reduced, often through catalytic hydrogenation, to yield the final Donepezil analog.<sup>[3]</sup>
- Step 4: Salt Formation. To produce the fumarate salt, the free base would be reacted with fumaric acid in an appropriate solvent.

#### Analytical Methods:

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis of Donepezil and its formulations, and a similar approach would be applicable to **Zanapezil Fumarate**.

Table 2: Representative HPLC Method for Donepezil Analysis

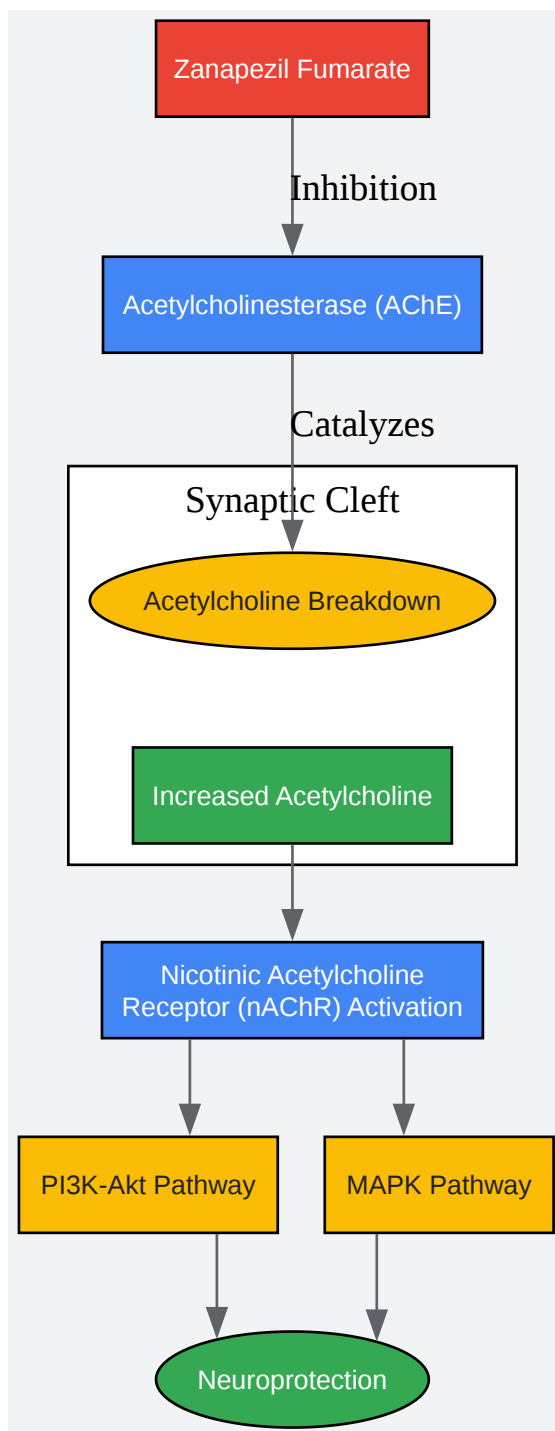
Parameter	Condition	Source
Column	Reversed-phase C18 (e.g., Agilent Eclipse Plus C18)	[2]
Mobile Phase	Phosphate buffer (0.01M), methanol, and acetonitrile (50:30:20, v/v), pH 2.7	[2]
Detection	UV at 268 nm	[2][4]
Flow Rate	1.0 mL/min	[5]
Retention Time	Approximately 5.6 min	[2]

This method would require validation for the specific analysis of **Zanapezil Fumarate**.

## Mechanism of Action and Signaling Pathways

Zanapezil is an acetylcholinesterase (AChE) inhibitor.[6] By inhibiting the AChE enzyme, Zanapezil prevents the breakdown of the neurotransmitter acetylcholine (ACh), thereby increasing its concentration in the synaptic cleft and enhancing cholinergic neurotransmission. This mechanism is the primary basis for its therapeutic effects in conditions characterized by a cholinergic deficit, such as Alzheimer's disease.

The signaling cascade initiated by increased acetylcholine levels, particularly through nicotinic acetylcholine receptors (nAChRs), is believed to contribute to the neuroprotective effects of this class of drugs. While specific signaling studies on Zanapezil are limited, research on the related compound Donepezil suggests the involvement of the PI3K-Akt and MAPK pathways.



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